molecular formula C13H9FN4O2 B2839381 3-Cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole CAS No. 1775326-02-7

3-Cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B2839381
CAS No.: 1775326-02-7
M. Wt: 272.239
InChI Key: HXHVMWDTULEYLX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole is a complex organic compound that features a cyclopropyl group and a fluorophenyl group attached to a bi-1,2,4-oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Cyclopropyl Group: This can be achieved through the reaction of carbenes with alkenes or cycloalkenes.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a fluorine atom. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of the Bi-1,2,4-Oxadiazole Core: This can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Cyclopropyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biology: It can be used as a probe to study biological processes involving its molecular targets.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-3’-(2-chlorophenyl)-5,5’-bi-1,2,4-oxadiazole
  • 3-Cyclopropyl-3’-(2-bromophenyl)-5,5’-bi-1,2,4-oxadiazole
  • 3-Cyclopropyl-3’-(2-methylphenyl)-5,5’-bi-1,2,4-oxadiazole

Uniqueness

3-Cyclopropyl-3’-(2-fluorophenyl)-5,5’-bi-1,2,4-oxadiazole is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

3-cyclopropyl-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN4O2/c14-9-4-2-1-3-8(9)11-16-13(20-18-11)12-15-10(17-19-12)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHVMWDTULEYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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